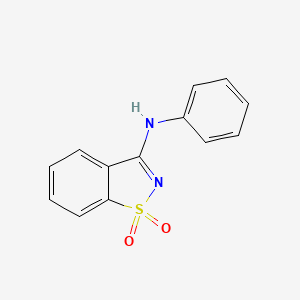![molecular formula C13H15NO5 B5587934 5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)
5-[(3-methylbutanoyl)amino]isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"5-[(3-methylbutanoyl)amino]isophthalic acid" is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel materials and molecules with potential applications in various industries.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For example, a novel aromatic diacid monomer was prepared in three steps, starting with reactions involving phthalic anhydride and proceeding through to the reaction with 5-aminoisophthalic acid to yield novel chiral aromatic diacid monomers (Mallakpour & Taghavi, 2008).
Molecular Structure Analysis
Investigations into the molecular structure and vibrations of closely related compounds have been conducted using techniques such as infrared and Raman spectroscopies, NMR, and molecular electrostatic potential analysis. These studies offer insights into the compound's electronic structure and physical properties (Sas et al., 2014).
Chemical Reactions and Properties
Research into the chemical reactions and properties of similar compounds reveals their potential utility in the synthesis of polyamides and other polymers, demonstrating the versatility and reactivity of these compounds (Mallakpour & Mirkarimi, 2010).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and thermal stability, have been characterized, indicating their potential applications in materials science and engineering. For instance, novel optically active polyamides containing pendent groups were found to be soluble in organic solvents and demonstrated good thermal stability (Mallakpour & Taghavi, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for forming coordination polymers or frameworks, are key areas of interest. Studies on similar compounds have led to the development of metal-organic frameworks (MOFs) with unique structural and functional properties, highlighting the significance of these compounds in advanced material synthesis (Wu et al., 2002).
Applications De Recherche Scientifique
Novel Polyamides and Polyesters Development
A study by Mallakpour and Taghavi (2008) demonstrated the microwave-assisted synthesis of novel optically active polyamides derived from 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid and different diisocyanates. These polyamides exhibit moderate inherent viscosities and good solubility in organic solvents, indicating their potential for advanced material applications Mallakpour & Taghavi, 2008.
Optical and Thermal Properties of Aromatic Polyesters
Another contribution by Mallakpour and Kolahdoozan (2007) involves the synthesis of thermally stable and optically active novel wholly aromatic polyesters containing a chiral pendent group derived from a similar diacid monomer. These polyesters are characterized by good thermal stability and excellent solubility in amide-type solvents, showcasing their potential for high-performance material applications Mallakpour & Kolahdoozan, 2007.
Coordination Polymers with Magnetic Properties
Wu et al. (2002) explored the hydrothermal synthesis, structures, and magnetic properties of three novel 5-aminoisophthalic acid ligand-bridged transition metal cation polymers. These polymers exhibit unique structural motifs and show antiferromagnetic and ferromagnetic behaviors, which could be of interest in the field of magnetic materials Wu et al., 2002.
Enzyme Inhibition and Biofuel Production
Research by Bastian et al. (2011) focused on engineered ketol-acid reductoisomerase and alcohol dehydrogenase for anaerobic 2-methylpropan-1-ol production in Escherichia coli, achieving theoretical yield under anaerobic conditions. Although not directly related to 5-[(3-methylbutanoyl)amino]isophthalic acid, this study highlights the potential of modifying enzymatic pathways for biofuel production, suggesting a broader context where similar compounds could play a role Bastian et al., 2011.
Propriétés
IUPAC Name |
5-(3-methylbutanoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-7(2)3-11(15)14-10-5-8(12(16)17)4-9(6-10)13(18)19/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCLDAPPPUUUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methylbutanoyl)amino]benzene-1,3-dicarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)
![4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)


![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)
![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)
![N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5587921.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)
![5-[(4-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5587944.png)
